tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate
Description
tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate: is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Properties
IUPAC Name |
tert-butyl 8-cyano-2-azaspiro[4.4]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-7-6-14(10-16)5-4-11(8-14)9-15/h11H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWXJBGBCPVEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145187 | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-cyano-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007909-02-4 | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-cyano-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.4]nonane-2-carboxylic acid, 7-cyano-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by the introduction of the cyano and tert-butyl ester groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted spiro compounds with different functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new drugs with specific biological targets, such as enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the spirocyclic structure can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate
Comparison: tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with amino or hydroxy groups, the cyano group can provide different electronic and steric effects, leading to distinct properties and applications.
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